molecular formula C13H21NO3 B6645317 1-(Cyclopentanecarbonyl)-4-methylpiperidine-2-carboxylic acid

1-(Cyclopentanecarbonyl)-4-methylpiperidine-2-carboxylic acid

Cat. No.: B6645317
M. Wt: 239.31 g/mol
InChI Key: ADJJTLYSRDRUFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopentanecarbonyl)-4-methylpiperidine-2-carboxylic acid is a complex organic compound characterized by its cyclopentanecarbonyl group attached to a piperidine ring, which is further substituted with a methyl group and a carboxylic acid group. This compound is of interest in various scientific and industrial applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentanecarbonyl)-4-methylpiperidine-2-carboxylic acid typically involves multiple steps, starting with the formation of the cyclopentanecarbonyl group. One common approach is the reaction of cyclopentanone with an appropriate reagent to introduce the carbonyl group, followed by further modifications to introduce the piperidine ring and the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions can help optimize the yield and purity of the final product. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopentanecarbonyl)-4-methylpiperidine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

1-(Cyclopentanecarbonyl)-4-methylpiperidine-2-carboxylic acid has various applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Cyclopentanecarbonyl)-4-methylpiperidine-2-carboxylic acid exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

1-(Cyclopentanecarbonyl)-4-methylpiperidine-2-carboxylic acid can be compared with other similar compounds, such as:

  • Cyclopentanecarboxylic acid: Similar in structure but lacks the piperidine ring.

  • 4-Methylpiperidine-2-carboxylic acid: Lacks the cyclopentanecarbonyl group.

  • Other cyclopentanecarbonyl derivatives: Variations in the substituents on the cyclopentanecarbonyl group.

These compounds may have different chemical properties and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-(cyclopentanecarbonyl)-4-methylpiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-9-6-7-14(11(8-9)13(16)17)12(15)10-4-2-3-5-10/h9-11H,2-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJJTLYSRDRUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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